Methyl 2-amino-6-methoxynicotinate
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Overview
Description
Methyl 2-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3. It is a valuable building block in organic synthesis, particularly for the preparation of fused 2-pyridones . This compound is characterized by its methoxy and amino functional groups attached to a nicotinate core, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
Methyl 2-amino-6-methoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of fused 2-pyridones and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-methoxynicotinate involves several key steps. One optimized method includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by a microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions . This method ensures improved regioselectivity and purity of the reaction products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of microwave and flow reaction technologies is particularly advantageous in industrial settings due to their ability to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methoxynicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon (Pd-C) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Mechanism of Action
The mechanism of action of methyl 2-amino-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and amino groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-amino-6-methoxynicotinate include:
- Methyl 6-methoxynicotinate
- 2-Amino-6-methoxypyridine
- 6-Amino-2-methoxynicotinic acid
Uniqueness
This compound is unique due to its specific functional groups and their positions on the nicotinate core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-amino-6-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRNCDRJMTEMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the advantages of the synthetic route described in the paper for producing Methyl 2-amino-6-methoxynicotinate?
A1: The paper highlights two major advantages of their synthetic approach:
- Improved regioselectivity: The use of microwave-assisted reactions, particularly in the 6-methoxylation step, leads to a more regioselective synthesis. This means fewer unwanted byproducts are formed, simplifying purification and increasing yield. []
- Enhanced purity profile: Implementing a microfluidic hydrogenation step for the final deprotection contributes to a purer final product. This is likely due to the precise control over reaction parameters achievable in flow conditions. []
Q2: What is the significance of this compound in organic synthesis?
A2: The paper states that this compound is a valuable building block for the preparation of fused 2-pyridones. [] These fused heterocyclic compounds are important structural motifs in various bioactive molecules and pharmaceuticals. Therefore, having an efficient and scalable synthesis for this building block can facilitate the development of new drugs and materials.
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